molecular formula C7H14ClNO2 B6184178 2-(3-methylazetidin-1-yl)propanoic acid hydrochloride CAS No. 2613384-49-7

2-(3-methylazetidin-1-yl)propanoic acid hydrochloride

Cat. No.: B6184178
CAS No.: 2613384-49-7
M. Wt: 179.6
InChI Key:
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Description

2-(3-methylazetidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylazetidin-1-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 3-chloropropanoic acid with methylamine can lead to the formation of 3-methylazetidine.

    Introduction of the Propanoic Acid Moiety: The azetidine derivative can then be reacted with acrylonitrile under basic conditions to introduce the propanoic acid moiety.

    Hydrolysis and Purification: The resulting nitrile can be hydrolyzed to the corresponding carboxylic acid, followed by purification steps to obtain the final product as its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylazetidin-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methylazetidin-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methylazetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to modulation of their activity. The propanoic acid moiety can also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-methylazetidin-1-yl)acetic acid
  • **2-(3-methylazetidin-1-yl)butanoic acid
  • **2-(3-ethylazetidin-1-yl)propanoic acid

Uniqueness

2-(3-methylazetidin-1-yl)propanoic acid hydrochloride is unique due to its specific structural features, including the presence of the azetidine ring and the propanoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

2613384-49-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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